REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[H][H]>O1CCCC1.[Ru].C>[C:4]([CH:3]1[CH2:7][CH:8]([CH3:11])[CH2:9][CH2:10][CH:2]1[NH2:1])([OH:6])=[O:5] |f:3.4|
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Name
|
|
Quantity
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50 g
|
Type
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reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Ru].C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
evaporation, 30 g o f 2-carboxy-4-methyl-cyclohexan-1-yl -amine
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Type
|
CUSTOM
|
Details
|
are obtained as a pale oil
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C1C(CCC(C1)C)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |